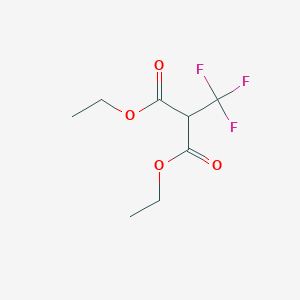
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid is a compound with the molecular formula C10H6ClINO3 . It is used for pharmaceutical testing .
Synthesis Analysis
The synthesis of quinoline derivatives, such as this compound, involves various protocols. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and ultrasound irradiation reactions are also useful for the construction and functionalization of this compound .Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a hydroxy group and a carboxylic acid group . The presence of chlorine and iodine atoms in the structure contributes to its unique properties.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include nucleophilic aromatic substitution reactions . For example, the reaction of 4,7-dichloroquinoline with α,ω-diaminoalkanes of variable carbon-chain length can lead to the formation of this compound .Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.", "Starting Materials": [ "2-amino-4-chloro-6-iodoquinoline", "sodium hydroxide", "sodium nitrite", "hydrochloric acid", "sodium carbonate", "potassium permanganate", "sulfuric acid", "sodium hydroxide", "sodium nitrite", "copper(II) sulfate pentahydrate", "sodium hydroxide", "hydrochloric acid", "sodium hydroxide", "sodium nitrite", "sodium sulfite", "sodium hydroxide", "sodium nitrite", "sodium borohydride", "acetic acid", "sodium hydroxide", "sodium nitrite", "sodium dithionite", "sodium hydroxide", "sodium nitrite", "3-hydroxyanthranilic acid" ], "Reaction": [ "2-amino-4-chloro-6-iodoquinoline is reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium carbonate and potassium permanganate to form the carboxylic acid", "The carboxylic acid is then treated with sulfuric acid to form the corresponding sulfonic acid", "The sulfonic acid is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then treated with copper(II) sulfate pentahydrate to form the corresponding copper complex", "The copper complex is then treated with sodium hydroxide and hydrochloric acid to form the corresponding chloride", "The chloride is then reacted with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium borohydride in the presence of acetic acid to form the corresponding amine", "The amine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then reduced with sodium dithionite in the presence of sodium hydroxide to form the corresponding hydroxylamine", "The hydroxylamine is then treated with sodium hydroxide and sodium nitrite to form the diazonium salt", "The diazonium salt is then coupled with 3-hydroxyanthranilic acid to form the target compound, 7-chloro-4-hydroxy-6-iodoquinoline-3-carboxylic acid" ] } | |
Número CAS |
1021913-07-4 |
Fórmula molecular |
C10H5ClINO3 |
Peso molecular |
349.5 |
Pureza |
95 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,3-difluoro-6-[2-(morpholin-4-yl)-1,3-thiazol-4-yl]phenol](/img/structure/B6147179.png)